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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective CB2 receptor inverse

agonist, SR144528, with other alternatives, supported by experimental data validating its

effects through the use of CB2 knockout (KO) mice. The data presented herein is crucial for

researchers investigating the physiological roles of the CB2 receptor and for professionals in

drug development targeting this receptor for therapeutic purposes.

Introduction to SR144528
SR144528 is a highly potent and selective antagonist of the cannabinoid CB2 receptor.[1][2] It

exhibits a high affinity for the CB2 receptor, with a Ki value of approximately 0.6 nM, and

displays over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[1][2][3]

Functionally, SR144528 acts as an inverse agonist, meaning that in addition to blocking the

effects of CB2 agonists, it can also reduce the basal activity of constitutively active CB2

receptors.[4][5][6] This property makes it a valuable tool for elucidating the endogenous

functions of the CB2 receptor system. The use of CB2 knockout mice is the gold standard for

confirming that the observed in vitro and in vivo effects of SR144528 are indeed mediated by

the CB2 receptor.

Comparative Analysis of CB2 Receptor Antagonists
The following tables summarize the quantitative data comparing SR144528 with another widely

used CB2 receptor antagonist/inverse agonist, AM630.
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Table 1: Comparison of Binding Affinities (Ki) and Functional Potencies (EC50/IC50)

Compound Receptor
Binding
Affinity (Ki)

Functional
Assay

Potency
(EC50/IC50)

Reference

SR144528 Human CB2 0.6 nM
[35S]GTPγS

Inhibition
10.4 nM [7]

Human CB1 ~400 nM

Adenylyl

Cyclase

(antagonism)

10 nM [1][2]

MAPK

(antagonism)
39 nM [3]

AM630 Human CB2 ~10-30 nM
[35S]GTPγS

Inhibition
76.6 nM [7]

Human CB1 ~1.65 µM

Adenylyl

Cyclase

(antagonism)

- [7]

Table 2: In Vivo Effects and Validation in CB2 KO Mice
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Compound In Vivo Model
Observed
Effect in Wild-
Type Mice

Effect in CB2
KO Mice

Reference

SR144528
Cocaine Self-

Administration

Blocks the

effects of CB2

agonists

No effect [8][9]

Mu-opioid

receptor

signaling

Decreases MOR

expression and

activation

No significant

change
[10][11]

AM630
Cocaine-induced

locomotion

Blocks the

effects of CB2

agonists

No effect [8][9]

Fear Memory

No significant

effect on

contextual or

cued fear

memory

- [2]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and

validation of these findings.

Radioligand Displacement Binding Assay
This assay determines the binding affinity of a compound for the CB2 receptor.

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2

receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum and appropriate selection antibiotics.

Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS),

and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is

centrifuged at low speed to remove nuclei and debris, followed by a high-speed
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centrifugation to pellet the membranes. The final membrane pellet is resuspended in an

assay buffer.

Assay Protocol:

In a 96-well plate, add a constant concentration of a radiolabeled CB2 receptor agonist

(e.g., [3H]CP55940) to each well.

Add increasing concentrations of the unlabeled test compound (e.g., SR144528 or

AM630).

Add the cell membrane preparation to each well.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay
This assay measures the ability of a compound to modulate G-protein activation by the CB2

receptor.

Membrane Preparation: Prepare cell membranes from CB2-expressing cells as described in

the binding assay protocol.

Assay Protocol:

In a 96-well plate, add the cell membrane preparation.

Add GDP to a final concentration of 10-30 µM.
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Add increasing concentrations of the test compound (SR144528 or AM630). For

antagonist testing, a fixed concentration of a CB2 agonist is also added.

Initiate the reaction by adding [35S]GTPγS.

Incubate the plate at 30°C for 60 minutes.

Terminate the reaction and separate bound from free [35S]GTPγS using filtration.

Measure the radioactivity on the filters.

Data Analysis: The data are analyzed to determine the EC50 (for agonists/inverse agonists)

or IC50 (for antagonists) values.

In Vivo Administration in Mice
This protocol outlines the general procedure for administering SR144528 to mice to study its in

vivo effects.

Animals: Use wild-type and CB2 knockout mice on the same genetic background (e.g.,

C57BL/6J).

Drug Preparation: SR144528 is typically dissolved in a vehicle consisting of a mixture of

ethanol, emulphor (or Tween 80), and saline (e.g., 1:1:18 ratio). The solution should be

freshly prepared before each experiment.

Administration: Administer SR144528 via intraperitoneal (i.p.) injection at a volume of

approximately 10 ml/kg body weight. Doses can range from 0.1 to 20 mg/kg depending on

the study.[10][12]

Experimental Procedure: Behavioral or physiological assessments are conducted at a

specified time after drug administration (e.g., 30-60 minutes).

Mandatory Visualizations
Signaling Pathway of SR144528 at the CB2 Receptor
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Caption: SR144528 acts as an inverse agonist at the CB2 receptor.

Experimental Workflow for Validating SR144528 Effects
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Caption: Workflow for validating SR144528's CB2-mediated effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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